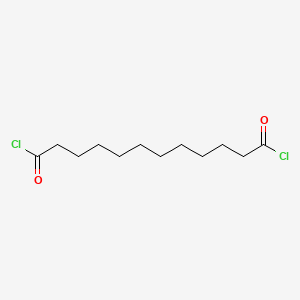

Dodecanedioyl Dichloride

説明

特性

IUPAC Name |

dodecanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20Cl2O2/c13-11(15)9-7-5-3-1-2-4-6-8-10-12(14)16/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXXEPWXNDFGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)Cl)CCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369805 | |

| Record name | Dodecanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4834-98-4 | |

| Record name | Dodecanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanedioyl Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dodecanedioyl Dichloride: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanedioyl dichloride (CAS Number: 4834-98-4) is a long-chain aliphatic diacyl chloride.[1] Its bifunctional nature, with two reactive acyl chloride groups, makes it a valuable monomer for the synthesis of various polymers, particularly polyamides and polyesters. The long twelve-carbon chain of this compound imparts flexibility, hydrophobicity, and low moisture absorption to the resulting polymers, properties that are highly desirable in advanced materials and specialized biomedical applications. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis, and applications, with a focus on its relevance to researchers in materials science and drug development.

Physicochemical Properties

This compound is a liquid at room temperature with a pungent odor. Its key physical and chemical properties are summarized in the table below.[1]

| Property | Value | Reference |

| CAS Number | 4834-98-4 | [1] |

| Molecular Formula | C₁₂H₂₀Cl₂O₂ | [1] |

| Molecular Weight | 267.19 g/mol | [1] |

| Appearance | Clear yellow to brown liquid | |

| Density | 1.069 g/mL at 25 °C | [1] |

| Boiling Point | 140 °C at 0.5 mmHg | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Refractive Index | n20/D 1.468 | [1] |

| Vapor Pressure | <0.75 mmHg at 20 °C |

Synthesis of this compound

This compound is typically synthesized from its corresponding dicarboxylic acid, dodecanedioic acid, through reaction with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this conversion due to the clean reaction byproducts (SO₂ and HCl), which are gaseous and easily removed.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from Dodecanedioic Acid

Materials:

-

Dodecanedioic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene (or other inert solvent)

-

Distillation apparatus

-

Reaction flask with a reflux condenser and a gas outlet to neutralize HCl and SO₂

Procedure:

-

In a fume hood, charge a round-bottom flask with dodecanedioic acid.

-

Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A dry, inert solvent like toluene can be used.

-

Equip the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.

-

Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Applications in Polymer Synthesis

The primary application of this compound is in the synthesis of long-chain polyamides and polyesters. These polymers are known for their excellent mechanical properties, thermal stability, and chemical resistance.

Polyamide Synthesis (Nylon 12,X)

This compound is a key monomer in the synthesis of specialty nylons, such as Nylon 12,12, where it is reacted with a diamine containing twelve carbon atoms (1,12-dodecanediamine). The resulting polyamide has a low density of amide linkages, leading to lower moisture absorption and greater dimensional stability compared to shorter-chain nylons. The synthesis can be carried out via interfacial polymerization or melt polymerization.

Caption: Interfacial Polymerization Workflow.

Experimental Protocol: Interfacial Polymerization of Nylon 12,12

Materials:

-

This compound

-

1,12-Dodecanediamine

-

An organic solvent immiscible with water (e.g., hexane, dichloromethane)

-

Water

-

A base to neutralize HCl byproduct (e.g., sodium hydroxide, sodium carbonate)

-

A beaker or a reaction vessel

Procedure:

-

Prepare an aqueous solution of 1,12-dodecanediamine containing a stoichiometric amount of a base like sodium hydroxide.

-

Prepare a solution of this compound in an organic solvent.

-

Carefully pour the organic solution onto the aqueous solution in a beaker to create two distinct layers.

-

A film of polyamide (Nylon 12,12) will form at the interface of the two liquids.

-

Using forceps, gently grasp the polymer film at the center and pull it upwards. A continuous rope of nylon can be drawn from the interface.

-

The freshly formed polymer should be washed thoroughly with water and then with a solvent like ethanol to remove unreacted monomers and byproducts.

-

The polymer can then be dried in a vacuum oven.

Relevance in Drug Development and Delivery

While direct applications of this compound in pharmaceuticals are not common, its role in polymer synthesis is highly relevant to the field of drug delivery. Polyamides and polyesters derived from long-chain monomers are being explored for various biomedical applications due to their biocompatibility and tunable degradation rates.[2]

Potential Applications Include:

-

Microencapsulation: this compound can be used in interfacial polymerization to create microcapsules for the controlled release of drugs. The polymer shell's thickness and permeability can be controlled by adjusting the reaction conditions, thus modulating the drug release profile.

-

Biodegradable Polymers: Polyesters synthesized from this compound and biocompatible diols can be designed to be biodegradable. The long aliphatic chain can influence the degradation kinetics, making these polymers suitable for long-term implantable drug delivery systems.

-

Hydrophobic Drug Formulation: The hydrophobic nature of polymers derived from this compound can be advantageous for encapsulating and delivering poorly water-soluble drugs, enhancing their bioavailability.[2]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It reacts with water and other protic solvents to release hydrochloric acid, which is corrosive and toxic.

Hazard Statements:

-

Causes severe skin burns and eye damage.

-

May cause respiratory irritation.

Precautionary Measures:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a key chemical intermediate for the synthesis of high-performance long-chain polymers. Its unique properties make the resulting polyamides and polyesters valuable for a range of applications, from advanced materials to innovative drug delivery systems. For researchers and professionals in drug development, understanding the chemistry and polymerization of this compound opens up possibilities for creating novel biocompatible and biodegradable materials for controlled and targeted therapeutic delivery. Proper handling and storage are crucial due to its corrosive and reactive nature.

References

Synthesis of Dodecanedioyl Dichloride from Dodecanedioic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dodecanedioyl dichloride from dodecanedioic acid. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the available synthetic routes, experimental protocols, and analytical characterizations. This document outlines the core methodologies, presents quantitative data for comparison, and includes workflow diagrams for clarity.

Introduction

This compound (C₁₂H₂₀Cl₂O₂) is a bifunctional molecule featuring two acyl chloride groups. This reactive nature makes it a valuable building block in organic synthesis, particularly in the production of polyamides, polyesters, and other polymers. Its long aliphatic chain (C₁₂) imparts unique properties, such as hydrophobicity and flexibility, to the resulting macromolecules. In the pharmaceutical and drug development sectors, it can be utilized as a linker or crosslinking agent in the synthesis of complex molecules and drug delivery systems.

The synthesis of this compound is most commonly achieved through the reaction of dodecanedioic acid with a chlorinating agent. The two primary and most effective reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often in the presence of a catalyst. This guide will detail the experimental procedures for both methods.

Synthetic Methodologies

The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl group with a chloride ion. This is facilitated by reagents that can activate the hydroxyl group, making it a better leaving group.

Reaction with Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used and effective reagent for the synthesis of acyl chlorides. The reaction proceeds with the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drives the reaction to completion.

Reaction: HOOC-(CH₂)₁₀-COOH + 2 SOCl₂ → ClCO-(CH₂)₁₀-COCl + 2 SO₂ + 2 HCl

A small amount of a catalyst, such as N,N-dimethylformamide (DMF), can be used to accelerate the reaction.

Reaction with Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another excellent reagent for this conversion, often favored for its milder reaction conditions and the formation of only gaseous byproducts: carbon dioxide (CO), carbon monoxide (CO), and hydrogen chloride (HCl). This reaction is almost always catalyzed by a small amount of N,N-dimethylformamide (DMF).

Reaction: HOOC-(CH₂)₁₀-COOH + 2 (COCl)₂ --(DMF)--> ClCO-(CH₂)₁₀-COCl + 2 CO + 2 CO₂ + 2 HCl

The catalytic cycle involves the formation of a Vilsmeier reagent from DMF and oxalyl chloride, which is the active chlorinating species.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the two primary synthetic methods for preparing this compound from dodecanedioic acid. Please note that specific yields can vary based on the scale of the reaction and the purity of the starting materials.

| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Catalyst | N,N-Dimethylformamide (DMF) (optional, but recommended) | N,N-Dimethylformamide (DMF) (typically required) |

| Typical Solvent | Neat (excess SOCl₂) or inert solvent (e.g., Toluene, Dichloromethane) | Dichloromethane (DCM), Chloroform |

| Reaction Temperature | 60-80 °C (Reflux) | Room Temperature (can be done at 0 °C to control exotherm) |

| Typical Reaction Time | 2-6 hours | 1-3 hours |

| Reported Yield | High (typically >90%) | Very High (often >95%) |

| Purity of Crude Product | Good to Excellent | Excellent |

| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These protocols are based on established and reliable procedures for the conversion of long-chain dicarboxylic acids to their corresponding dichlorides.

Method 1: Synthesis using Thionyl Chloride

This protocol is adapted from the synthesis of the homologous sebacoyl chloride.

Materials:

-

Dodecanedioic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (optional)

-

Anhydrous toluene (optional, as solvent)

Equipment:

-

Round-bottom flask with a reflux condenser and a gas outlet

-

Heating mantle

-

Magnetic stirrer

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet tube connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl and SO₂).

-

Charging the Flask: Add dodecanedioic acid (1.0 equivalent) to the flask.

-

Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (at least 2.2 equivalents, can be used as the solvent). If a solvent is preferred, use anhydrous toluene and add thionyl chloride (2.2 equivalents) dropwise.

-

Catalyst Addition (Optional): Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Reaction: Heat the mixture to reflux (approximately 70-80°C) with stirring. The dodecanedioic acid will gradually dissolve as the reaction proceeds. Continue refluxing for 2-4 hours, or until the evolution of gas ceases.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation at atmospheric pressure, followed by rotary evaporation under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation.

Method 2: Synthesis using Oxalyl Chloride and DMF Catalyst

Materials:

-

Dodecanedioic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous dichloromethane (DCM)

Equipment:

-

Round-bottom flask with a magnetic stir bar and a gas outlet

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, add dodecanedioic acid (1.0 equivalent) and a magnetic stir bar to a dry round-bottom flask equipped with a gas outlet connected to a gas trap.

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to suspend the dodecanedioic acid.

-

Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops) to the suspension.

-

Addition of Oxalyl Chloride: Cool the flask in an ice bath. Add oxalyl chloride (2.2 equivalents) dropwise via a dropping funnel over 30-60 minutes. Vigorous gas evolution will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until gas evolution ceases and the solution becomes clear.

-

Work-up: Remove the solvent and any remaining volatile byproducts by rotary evaporation under reduced pressure.

-

Purification: The resulting crude this compound is often of high purity and may be used directly for many applications. For very high purity, vacuum distillation can be performed.

Characterization

The successful synthesis of this compound can be confirmed by standard analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C=O stretch for the acyl chloride at a higher wavenumber (typically 1785-1815 cm⁻¹) is indicative of product formation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic peaks for the methylene protons. The protons alpha to the carbonyl group will be shifted downfield compared to the starting material.

-

¹³C NMR: The carbonyl carbon of the acyl chloride will have a characteristic chemical shift, typically in the range of 170-175 ppm.

-

-

Melting Point: The melting point of the purified product can be compared to the literature value.

Safety and Handling

-

Dodecanedioic acid is a relatively safe compound but should be handled with standard laboratory precautions.

-

Thionyl chloride is toxic, corrosive, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Oxalyl chloride is also toxic and corrosive. It should be handled with the same precautions as thionyl chloride.

-

This compound is a corrosive substance and a lachrymator (causes tearing). It reacts with moisture, including atmospheric moisture, to produce HCl gas. It should be handled in a fume hood with appropriate PPE. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General reaction pathways for the synthesis of this compound.

Caption: A generalized experimental workflow for the synthesis of this compound.

Core Reactivity of Dodecanedioyl Dichloride with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecanedioyl dichloride, a bifunctional acyl chloride, is a highly reactive monomer crucial for the synthesis of various polymers and functional materials. Its reactivity is characterized by the electrophilic nature of its carbonyl carbons, making them susceptible to attack by a wide range of nucleophiles. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound with common nucleophiles, including amines, alcohols, and water. It details the underlying reaction mechanisms, presents qualitative reactivity trends, and offers standardized experimental protocols for the synthesis and analysis of the resulting products. Furthermore, this guide illustrates the application of this reactivity in the fabrication of polymeric nanoparticles for drug delivery systems.

Introduction

This compound, with the chemical formula ClCO(CH₂)₁₀COCl, is a key building block in polymer chemistry. The presence of two highly reactive acyl chloride functional groups allows for the formation of long-chain polymers through step-growth polymerization. The high electrophilicity of the carbonyl carbons, enhanced by the electron-withdrawing effects of both the oxygen and chlorine atoms, dictates its reactivity profile.[1] Understanding the kinetics and mechanisms of its reactions with various nucleophiles is paramount for controlling polymerization processes and designing novel materials with tailored properties for applications ranging from high-performance textiles to advanced drug delivery systems.[2][3]

General Reaction Mechanism: Nucleophilic Acyl Substitution

The fundamental reaction of this compound with nucleophiles proceeds via a nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.[4]

-

Nucleophilic Attack (Addition): The nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge.

-

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is eliminated.

This process typically results in the formation of a more stable acyl compound and hydrochloric acid (HCl) as a byproduct.[5] The HCl generated will often react with basic nucleophiles, such as amines, to form ammonium salts.[4]

Caption: General mechanism of nucleophilic acyl substitution.

Reactivity with Specific Nucleophiles

The reactivity of this compound varies depending on the nucleophilicity of the attacking species.

Reaction with Amines (Aminolysis)

Primary and secondary amines react vigorously with this compound to form polyamides.[4] This reaction is the basis for the synthesis of nylons, such as Nylon 6,12. The reaction is typically very fast and exothermic.[4] A base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct, preventing the protonation of the amine reactant.

Reaction with Alcohols (Alcoholysis)

Alcohols react with this compound to produce polyesters. This reaction is generally slower than aminolysis and may require heating or the presence of a catalyst to proceed at a reasonable rate.[5]

Reaction with Water (Hydrolysis)

This compound reacts violently with water in a hydrolysis reaction to form dodecanedioic acid and hydrochloric acid.[1] This high reactivity necessitates that reactions involving this compound be carried out under anhydrous conditions to prevent unwanted side reactions and degradation of the monomer.[1]

Quantitative Data

| Nucleophile | General Reactivity | Product | Typical Conditions |

| Primary/Secondary Amines | Very High / Vigorous | Polyamide | Room temperature, often in a biphasic system (interfacial polymerization) or in an inert solvent with a base.[6] |

| Alcohols | Moderate | Polyester | Elevated temperatures and/or presence of a catalyst.[5] |

| Water | Very High / Violent | Dicarboxylic Acid | Uncatalyzed, occurs readily upon contact.[1] |

Table 1: Qualitative Reactivity and Reaction Products of this compound with Common Nucleophiles.

Experimental Protocols

Synthesis of Polyamide Nanoparticles via Interfacial Polymerization

This protocol describes the synthesis of polyamide nanoparticles using this compound and a diamine via interfacial polymerization, a common method for producing drug delivery vehicles.[2][6]

Materials:

-

This compound

-

Hexamethylenediamine (or other suitable diamine)

-

Dichloromethane (or other suitable organic solvent)

-

Sodium carbonate

-

Deionized water

-

Surfactant (e.g., polyvinyl alcohol, PVA)

Procedure:

-

Organic Phase Preparation: Dissolve a specific amount of this compound in dichloromethane.

-

Aqueous Phase Preparation: Dissolve hexamethylenediamine and sodium carbonate in deionized water. Add a surfactant to this aqueous phase to aid in the formation and stabilization of nanoparticles.

-

Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form an oil-in-water emulsion.

-

Polymerization: Allow the polymerization to proceed at the oil-water interface for a set period (e.g., 3-4 hours) at room temperature with continuous stirring. The this compound in the organic droplets reacts with the diamine in the aqueous phase at the interface.

-

Nanoparticle Isolation: After the reaction is complete, the organic solvent is removed by evaporation under reduced pressure.

-

Purification: The resulting nanoparticle suspension is purified by centrifugation and washing with deionized water several times to remove unreacted monomers and surfactant.

-

Characterization: The size, morphology, and surface charge of the synthesized polyamide nanoparticles can be characterized using techniques such as Dynamic Light Scattering (DLS), Scanning Electron Microscopy (SEM), and Zeta Potential analysis.

Monitoring Reaction Kinetics using Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be employed to monitor the progress of the reaction between this compound and a nucleophile in real-time.[7]

Procedure:

-

Sample Preparation: Prepare a reaction mixture in an NMR tube containing a known concentration of this compound, the nucleophile, and an internal standard in a suitable deuterated solvent.

-

Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

-

Data Analysis: Integrate the signals corresponding to the reactants and products. The concentration of each species at a given time can be calculated by comparing the integral of its characteristic peak to the integral of the known concentration of the internal standard.

-

Kinetic Analysis: Plot the concentration of a reactant or product as a function of time to determine the reaction rate and derive kinetic parameters such as the rate constant.

Application in Drug Delivery

The reactivity of this compound is harnessed to create biodegradable polymers for drug delivery systems.[3] For instance, it can be used as a crosslinking agent to form hydrogels or as a monomer to synthesize polyamide or polyester nanoparticles that encapsulate therapeutic agents.[8] These nanoparticles can protect the drug from degradation, improve its solubility, and enable targeted delivery.[9]

Caption: Workflow for synthesizing drug-loaded nanoparticles.

Conclusion

This compound exhibits high reactivity towards a range of nucleophiles, a characteristic that is central to its widespread use in polymer synthesis. The nucleophilic acyl substitution mechanism governs these reactions, with amines displaying the highest reactivity, followed by alcohols and water. While specific quantitative kinetic data remains an area for further investigation, the qualitative reactivity trends provide a solid foundation for designing and controlling polymerization reactions. The ability to form robust polymeric structures through reactions with bifunctional nucleophiles makes this compound a valuable tool in the development of advanced materials, including sophisticated drug delivery systems. The experimental protocols and workflows outlined in this guide offer a practical starting point for researchers and scientists in this field.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. asahilab.co.jp [asahilab.co.jp]

- 8. mdpi.com [mdpi.com]

- 9. Nanomaterials in Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Risks: A Technical Guide to the Safe Handling of Dodecanedioyl Dichloride

For Researchers, Scientists, and Drug Development Professionals

Dodecanedioyl dichloride, a reactive diacyl chloride, is a valuable reagent in organic synthesis, particularly in polymerization reactions and the formation of esters and amides. However, its utility is matched by its significant health and safety hazards. This in-depth technical guide provides a comprehensive overview of the essential precautions required for the safe handling of this compound in a laboratory setting. Adherence to these guidelines is critical to mitigate risks and ensure a safe research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards to implement appropriate safety measures. The primary hazards are summarized in the table below.

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Danger | Harmful if swallowed.[1][2] |

| Acute Toxicity, Dermal | Category 2 | Danger | Fatal in contact with skin.[1][3] |

| Skin Corrosion/Irritation | Category 1B | Danger | Causes severe skin burns and eye damage.[1][2][4] |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | Causes serious eye damage.[2][3][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Danger | May cause respiratory irritation.[2][6] |

| Water-Reactive | Danger | Contact with water liberates toxic gas.[4][6][7] |

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Appearance | Light yellow liquid[4][7] |

| Odor | Irritating[8] |

| Molecular Formula | C₁₂H₂₀Cl₂O₂ |

| Molecular Weight | 267.19 g/mol |

| Boiling Point | 140 °C / 284 °F @ 0.5 mmHg[7] |

| Flash Point | > 110 °C / > 230 °F[7] |

| Stability | Stable under proper conditions, but moisture sensitive.[1][6] |

| Reactivity | Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[4][6] Incompatible with strong oxidizing agents, strong bases, and alcohols.[7] |

Exposure Controls and Personal Protection

To minimize exposure and ensure personal safety, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is mandatory.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][7] Local exhaust ventilation should be used to control the release of vapors and mists.[1]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[4][6]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to prevent direct contact with this compound. The following diagram outlines the recommended PPE selection process.

Caption: Personal Protective Equipment (PPE) Selection Workflow.

Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the chemical's integrity.

-

Handling:

-

Avoid direct contact with the substance.

-

Wear appropriate PPE as outlined in the section above.[1]

-

Wash hands and face thoroughly after handling.[1]

-

Use only in a well-ventilated area, preferably a chemical fume hood.[4]

-

Handle under an inert atmosphere (e.g., nitrogen) to prevent reaction with moisture.[9]

-

-

Storage:

Emergency Procedures

In the event of an emergency, a swift and appropriate response is crucial. The following sections and diagram detail the necessary actions for various scenarios.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] Immediately call a POISON CENTER or doctor/physician.[1] If not breathing, give artificial respiration.[4] |

| Skin Contact | Immediately remove all contaminated clothing.[1] Rinse skin with water/shower for at least 15 minutes.[3] Immediately call a POISON CENTER or doctor/physician.[1] |

| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3] Immediately call a POISON CENTER or doctor/physician.[1] |

| Ingestion | Rinse mouth.[1] Do NOT induce vomiting.[1][4] Immediately call a POISON CENTER or doctor/physician.[1] |

Accidental Release Measures

In the case of a spill, the following workflow should be initiated.

Caption: Accidental Release Response Workflow.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5] Do NOT use water, as it reacts violently with this compound.

-

Specific Hazards: Thermal decomposition can produce irritating and toxic gases and vapors, including hydrogen chloride, carbon monoxide, and carbon dioxide.[5][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Toxicological Information

This compound is acutely toxic. The primary routes of exposure are inhalation, ingestion, and skin contact.

-

Acute Effects:

-

Chronic Effects: No specific data on the long-term effects of chronic exposure is readily available. However, repeated or prolonged exposure to corrosive substances can cause tissue damage.

Experimental Protocols and Signaling Pathways

As a chemical reagent, this compound does not have associated biological signaling pathways. The development of specific experimental protocols for its use is beyond the scope of this safety guide. Researchers must develop their own detailed standard operating procedures (SOPs) for specific applications, incorporating the safety and handling information provided in this document and the relevant Safety Data Sheets (SDS). These SOPs should include a thorough risk assessment for the specific reaction conditions, including reactants, solvents, temperatures, and pressures.

Disposal Considerations

Waste this compound and contaminated materials are considered hazardous waste.

-

Disposal: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

-

Waste Treatment: Do not allow the material to enter drains or waterways. Contact a licensed professional waste disposal service to dispose of this material.

By understanding and rigorously applying these safety precautions, researchers, scientists, and drug development professionals can safely harness the reactivity of this compound while minimizing the risks to themselves, their colleagues, and the environment.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. media.laballey.com [media.laballey.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Sebacoyl chloride - Hazardous Agents | Haz-Map [haz-map.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Physical Properties of Dodecanedioyl Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of dodecanedioyl dichloride, with a specific focus on its melting and boiling points. This document also outlines generalized experimental protocols for the determination of these properties and illustrates a typical reaction workflow for this class of compounds.

Introduction to this compound

This compound (CAS Number: 4834-98-4) is a diacyl chloride derived from dodecanedioic acid. Its chemical structure features a twelve-carbon backbone with reactive acyl chloride groups at both ends, making it a valuable bifunctional monomer in polymerization reactions. It is primarily used in the synthesis of polymers such as polyamides and polyesters, as well as in the production of various other organic compounds.

It is important to distinguish this compound (C12) from the shorter-chain decanedioyl dichloride (C10), also known as sebacoyl chloride. While structurally similar, their physical properties differ significantly. This guide will focus exclusively on this compound.

Physical Properties

The melting and boiling points are critical physical constants that provide information about the purity and identity of a compound. For this compound, these properties are well-defined under specific conditions.

Quantitative Data Summary

The table below summarizes the key physical properties of this compound.

| Physical Property | Value | Conditions |

| Melting Point | 125-126 °C | Not Specified |

| Boiling Point | 140 °C | at 0.5 mmHg |

Experimental Protocols

While specific experimental procedures for the determination of the melting and boiling points of this compound are not extensively detailed in publicly available literature, the following sections describe generalized and widely accepted methods for such determinations for reactive organic compounds.

Melting Point Determination (General Protocol)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol is a general method for determining the melting point of a solid organic compound like this compound using a capillary tube method.[1][2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small, dry sample of the crystalline solid is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end. The packed sample height should be 2-3 mm.

-

Melting Point Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a moderate rate until the temperature is about 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range.

Boiling Point Determination at Reduced Pressure (General Protocol)

Due to its high boiling point at atmospheric pressure, this compound's boiling point is typically measured under reduced pressure to prevent decomposition. The following is a general protocol for determining the boiling point of a high-boiling liquid under vacuum.[3][4][5][6][7]

Apparatus:

-

Distillation flask (e.g., round-bottom flask)

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Vacuum source (e.g., vacuum pump)

-

Manometer

-

Heating mantle

-

Boiling chips or magnetic stirrer

Procedure:

-

Apparatus Setup: A distillation apparatus is assembled. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm leading to the condenser.

-

Sample Introduction: The liquid sample and a few boiling chips are placed in the distillation flask.

-

Vacuum Application: The system is carefully evacuated to the desired pressure, which is monitored by the manometer.

-

Heating: The sample is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.

-

Boiling Point Reading: The stable temperature at which the liquid is distilling is recorded as the boiling point at that specific pressure. The pressure must be recorded alongside the temperature.

Logical Workflow and Visualization

This compound is a key reactant in polymerization, particularly in interfacial polymerization to form polyamides. The following diagram illustrates the general workflow for such a reaction.

Caption: Workflow for Polyamide Synthesis via Interfacial Polymerization.

This diagram illustrates the process where this compound, dissolved in an organic solvent, reacts with a diamine in an aqueous solution at the interface of the two immiscible liquids. This interfacial polymerization leads to the formation of a polyamide, which is then washed, neutralized, and dried to yield the final polymer product.[8][9] This method is a common application for diacyl chlorides in materials science.

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. aqmd.gov [aqmd.gov]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. files.eric.ed.gov [files.eric.ed.gov]

An In-depth Technical Guide to Dodecanedioyl Dichloride in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Dodecanedioyl dichloride, a C12 linear aliphatic diacyl chloride, serves as a crucial monomer in the field of polymer chemistry. Its long hydrocarbon chain is instrumental in imparting unique properties such as hydrophobicity, flexibility, and low moisture absorption to the polymers derived from it. This guide provides a comprehensive overview of its properties, its role in polymerization, and detailed experimental protocols for its use, particularly in the synthesis of high-performance polyamides like Nylon 6,12.

Physicochemical Properties of this compound

This compound is a reactive compound that must be handled with care due to its sensitivity to moisture. Its key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 4834-98-4 |

| Molecular Formula | C₁₂H₂₀Cl₂O₂ |

| Molecular Weight | 267.19 g/mol |

| Appearance | Liquid |

| Boiling Point | 140 °C at 0.5 mmHg |

| Density | 1.069 g/mL at 25 °C |

| Refractive Index | n20/D 1.468 |

| Vapor Pressure | <0.75 mmHg at 20 °C |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Solubility | Soluble in hydrocarbons and ethers; reacts with water and alcohols.[1] |

Synthesis and Reactivity

This compound is typically synthesized from its corresponding dicarboxylic acid, dodecanedioic acid. The most common laboratory and industrial method involves the reaction of the diacid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. This reaction substitutes the hydroxyl (-OH) groups of the carboxylic acid with chlorine atoms, forming the highly reactive acyl chloride functional groups.

The high reactivity of the acyl chloride groups is central to its function in polymer chemistry.[1][2] These groups are highly electrophilic and readily undergo nucleophilic acyl substitution with nucleophiles like amines and alcohols.[1][2] This rapid and often irreversible reaction makes this compound an ideal monomer for step-growth polymerization, particularly in low-temperature methods like interfacial polymerization.[2][3]

Core Application: Polyamide Synthesis via Interfacial Polymerization

A primary application of this compound is in the synthesis of polyamides, commonly known as nylons. When reacted with a diamine, it forms strong and durable amide linkages. The reaction with 1,6-hexanediamine (hexamethylenediamine) produces Nylon 6,12, a high-performance thermoplastic valued for its low moisture absorption, excellent dimensional stability, and good chemical resistance.[4]

The synthesis of Nylon 6,12 is famously demonstrated through interfacial polymerization. This technique involves dissolving the two monomers—this compound and a diamine—in two separate, immiscible liquid phases.[3][5] Polymerization occurs exclusively at the interface where the two solutions meet.[2][3] This method is advantageous as it is rapid, can be performed at room temperature, and the stoichiometry at the interface is self-regulating, leading to high molecular weight polymers.[2]

The general reaction for the formation of a polyamide from a diacyl chloride and a diamine is illustrated below.

References

Methodological & Application

Application Notes and Protocols for Interfacial Polymerization using Dodecanedioyl Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interfacial polymerization is a rapid and efficient method for producing high molecular weight polymers, such as polyamides (nylons), at the interface of two immiscible liquids. This technique is particularly advantageous for reactions that are highly exothermic and fast, as it allows for controlled polymerization at or near room temperature.[1][2] One of the key reactions is the Schotten-Baumann reaction between a diacid chloride in an organic phase and a diamine in an aqueous phase.[3] This document provides a detailed protocol for the synthesis of Polyamide 6,12 (Nylon 6,12) using dodecanedioyl dichloride and a suitable diamine, typically 1,6-hexanediamine. Polyamide 6,12 is a versatile engineering thermoplastic with applications in various fields due to its excellent mechanical properties, low moisture absorption, and good dimensional stability. These characteristics also make it a candidate for evaluation in drug delivery systems, such as for the formation of microcapsules.[1]

Principle of Interfacial Polymerization

The synthesis of Polyamide 6,12 via interfacial polymerization involves the reaction between this compound dissolved in an organic solvent and 1,6-hexanediamine dissolved in an aqueous solution. The polymerization occurs at the interface between these two immiscible phases.[1][2] The reaction is a condensation polymerization, where a molecule of hydrochloric acid (HCl) is eliminated for each amide bond formed.[1] To neutralize the HCl byproduct, a base, such as sodium hydroxide or sodium carbonate, is typically added to the aqueous phase.[2][4] The polymer forms as a thin film at the interface, which can be continuously removed, allowing for the formation of a continuous polymer strand.[1]

Experimental Protocols

Materials and Equipment

-

This compound (DDDC)

-

1,6-Hexamethylenediamine (HMDA)

-

Organic Solvent (e.g., hexane, cyclohexane, dichloromethane)[3]

-

Deionized Water

-

Beakers (100 mL or 250 mL)

-

Graduated cylinders

-

Glass stirring rod

-

Forceps or tweezers

-

Drying oven

-

Fume hood

Preparation of Reactant Solutions

Aqueous Phase (Solution A):

-

In a 100 mL beaker, dissolve a specific amount of 1,6-hexamethylenediamine (HMDA) in deionized water.

-

Add a stoichiometric equivalent of a base (e.g., Sodium Hydroxide) to the solution to neutralize the HCl that will be generated during the polymerization.[4]

Organic Phase (Solution B):

-

In a separate 100 mL beaker, dissolve a specific amount of this compound (DDDC) in a suitable organic solvent (e.g., hexane).

Table 1: Example Reactant Concentrations for Polyamide 6,12 Synthesis

| Parameter | Value | Reference |

| Aqueous Phase (Solution A) | ||

| 1,6-Hexamethylenediamine (HMDA) | 0.2 M - 0.5 M in water | Adapted from[4][5] |

| Sodium Hydroxide (NaOH) | 0.4 M - 1.0 M in water | Adapted from[4][5] |

| Organic Phase (Solution B) | ||

| This compound (DDDC) | 0.1 M - 0.4 M in hexane | Adapted from[4][5] |

Note: The optimal concentrations may vary depending on the desired polymer properties and experimental conditions. It is recommended to perform preliminary experiments to determine the ideal concentrations for a specific application.

Polymerization Procedure (Unstirred Method)

-

Carefully pour the organic phase (Solution B) on top of the aqueous phase (Solution A) in a beaker, minimizing mixing of the two layers. This can be achieved by slowly pouring the organic phase down the side of the beaker.

-

A polymer film will immediately form at the interface of the two solutions.[1]

-

Using forceps or a glass rod, gently grasp the center of the polymer film and pull it upwards out of the beaker. A continuous strand of polyamide should form as it is withdrawn.

-

The polymer strand can be wound onto a glass rod or a spool.

-

Continue to pull the polymer strand until one of the reactants is depleted.

-

Thoroughly wash the collected polymer with deionized water to remove any unreacted monomers, base, and salt. A final rinse with a solvent like ethanol can aid in drying.

-

Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Data Presentation: Influence of Reaction Parameters

The properties of the resulting polyamide, such as yield and molecular weight, are influenced by several experimental parameters. The following tables summarize the expected trends based on general principles of interfacial polymerization.

Table 2: Effect of Monomer Concentration on Polymer Properties

| Monomer Concentration | Polymer Yield | Molecular Weight | Observations |

| Low | May be lower due to slower reaction rates. | Generally higher, as the reaction is more controlled, reducing side reactions.[1] | |

| High | Can be higher, but may lead to a less controlled reaction. | May decrease due to the rapid, exothermic nature of the reaction leading to side reactions and limitations in monomer diffusion.[1][6] | The polymer film may become thicker and more difficult to pull continuously. |

Table 3: Effect of Stirring Speed on Polymer Properties (for stirred polymerization)

| Stirring Speed | Particle/Capsule Size | Molecular Weight | Observations |

| Low | Larger particles/capsules. | May be higher due to more defined interfacial area. | |

| High | Smaller, more uniform particles/capsules.[1] | May be lower due to increased turbulence and potential for side reactions. | High shear can lead to the formation of a finer emulsion, resulting in smaller polymer particles. |

Visualizations

Chemical Reaction and Polymer Structure

The following diagram illustrates the condensation reaction between this compound and 1,6-hexamethylenediamine to form Polyamide 6,12.

Experimental Workflow

The workflow for the unstirred interfacial polymerization is depicted below.

Conclusion

This application note provides a comprehensive protocol for the synthesis of Polyamide 6,12 using this compound via interfacial polymerization. By carefully controlling the experimental parameters as outlined, researchers can reproducibly synthesize this versatile polymer for a range of applications, from advanced materials to potential uses in drug development and delivery systems. The provided tables and diagrams serve as a guide for understanding the key relationships between reaction conditions and polymer characteristics.

References

Application Notes and Protocols for the Step-by-Step Synthesis of Nylon 12,12 with Dodecanedioyl Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylon 12,12 is a high-performance synthetic polyamide characterized by its long hydrocarbon chains, which impart excellent thermal stability, low moisture absorption, and good chemical resistance. These properties make it a valuable material in various demanding applications, including precision molding, specialty filaments, and as a matrix for controlled-release drug delivery systems. This document provides a detailed protocol for the synthesis of Nylon 12,12 via interfacial polymerization of 1,12-dodecanediamine and dodecanedioyl dichloride. This method is advantageous as it can be performed under ambient conditions without the need for high temperatures or pressures.

The reaction proceeds at the interface of two immiscible liquid phases. An aqueous phase containing the diamine and an acid scavenger is carefully layered with an organic phase containing the diacid dichloride. The rapid condensation reaction at the interface forms a film of Nylon 12,12, which can be continuously removed.

Experimental Protocols

Materials and Equipment

-

1,12-Dodecanediamine (C₁₂H₂₈N₂)

-

This compound (C₁₂H₂₀Cl₂O₂)

-

Sodium carbonate (Na₂CO₃), anhydrous

-

Carbon tetrachloride (CCl₄) or Cyclohexane (C₆H₁₂) (organic solvent)

-

Distilled water

-

Methanol

-

Beakers (250 mL)

-

Graduated cylinders

-

Glass stirring rod

-

Forceps

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure

1. Preparation of the Aqueous Phase: a. In a 250 mL beaker, dissolve 2.0 g (0.01 mol) of 1,12-dodecanediamine and 1.06 g (0.01 mol) of anhydrous sodium carbonate in 100 mL of distilled water. b. Stir the solution until all solids are completely dissolved. The sodium carbonate is added to neutralize the hydrochloric acid byproduct formed during the polymerization.

2. Preparation of the Organic Phase: a. In a separate 250 mL beaker, dissolve 2.67 g (0.01 mol) of this compound in 100 mL of either carbon tetrachloride or cyclohexane. b. Stir the solution gently until the this compound is fully dissolved.

3. Interfacial Polymerization: a. Carefully and slowly pour the organic phase down the side of the beaker containing the aqueous phase to form a distinct layer on top. Minimal disturbance is crucial to ensure a clean interface. b. A white film of Nylon 12,12 will form immediately at the interface of the two layers. c. Using a pair of forceps, gently grasp the center of the polymer film and slowly pull it upwards from the beaker. A continuous rope of Nylon 12,12 can be drawn out. d. Wind the nylon rope onto a glass rod. Continue to draw the polymer from the interface until one of the reactants is depleted.

4. Washing and Drying: a. Wash the collected Nylon 12,12 rope thoroughly with a 50:50 mixture of water and methanol to remove any unreacted monomers, sodium carbonate, and hydrochloric acid. b. Repeat the washing step with distilled water. c. Press the polymer to remove excess liquid and then dry it in a vacuum oven at 60-80°C for 24 hours.

5. Characterization: a. The dried Nylon 12,12 can be characterized by determining its melting point, molecular weight (e.g., via viscometry or gel permeation chromatography), and structure (e.g., via FTIR spectroscopy).

Data Presentation

| Parameter | Value (Estimated) |

| Reactants | |

| 1,12-Dodecanediamine | 2.0 g (0.01 mol) |

| This compound | 2.67 g (0.01 mol) |

| Sodium Carbonate | 1.06 g (0.01 mol) |

| Water (Aqueous Phase) | 100 mL |

| Organic Solvent | 100 mL |

| Reaction Conditions | |

| Temperature | Ambient (approx. 20-25 °C) |

| Pressure | Atmospheric |

| Product Characteristics | |

| Theoretical Yield | ~3.96 g |

| Expected Yield | 70-90% |

| Appearance | White, fibrous solid |

| Melting Point | 175-185 °C |

| Density | ~1.02 g/cm³ |

| Molecular Weight (Mw) | 10,000 - 30,000 g/mol (highly dependent on conditions) |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of Nylon 12,12.

Application Notes and Protocols for the Synthesis of Poly(hexamethylene dodecanediamide) (Nylon 6,12) via Interfacial Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(hexamethylene dodecanediamide), commonly known as Nylon 6,12, is a high-performance synthetic polyamide renowned for its excellent mechanical properties, low moisture absorption, and high dimensional stability.[1][2] These characteristics make it a desirable material for a wide range of applications, including precision-molded parts, bristles for technical and personal care brushes, and specialty monofilaments. In the realm of biomedical and pharmaceutical research, the properties of Nylon 6,12 are being explored for applications in drug delivery systems, medical textiles, and implantable devices.

The synthesis of Nylon 6,12 is typically achieved through the polycondensation reaction between 1,6-hexanediamine and dodecanedioyl dichloride. One of the most effective and illustrative methods for this synthesis is interfacial polymerization. This technique involves the reaction occurring at the interface of two immiscible liquid phases, one containing the diamine and the other the diacid chloride.[3] The rapid, irreversible nature of this reaction at ambient temperature and pressure allows for the formation of high molecular weight polymer without the need for stringent stoichiometric control of the bulk solutions.[3]

These application notes provide a detailed protocol for the synthesis of Nylon 6,12 via unstirred interfacial polymerization, along with key quantitative data and characterization details relevant to researchers in materials science and drug development.

Data Presentation

Table 1: Physical and Mechanical Properties of Nylon 6,12

| Property | Value |

| Physical Properties | |

| Chemical Formula | (C₁₈H₃₄N₂O₂)ₙ |

| Density | 1.05 g/cm³ |

| Melting Point | 212-218 °C |

| Water Absorption (24 hr, 23°C) | 0.3 - 1.4 % |

| Mechanical Properties | |

| Tensile Strength | 55 - 62 MPa |

| Elongation at Break | 100 - 300 % |

| Flexural Modulus | 1.8 - 2.1 GPa |

| Hardness (Rockwell) | R118 |

Note: The properties of the final polymer can be influenced by the synthesis conditions and subsequent processing.

Table 2: Representative Reaction Parameters for Interfacial Polymerization of Nylon 6,12

| Parameter | Value |

| Aqueous Phase | |

| 1,6-Hexanediamine Concentration | 0.2 - 0.5 M in deionized water |

| Sodium Hydroxide (Acid Scavenger) | Equimolar to 1,6-hexanediamine |

| Organic Phase | |

| This compound Concentration | 0.1 - 0.3 M in a non-polar organic solvent (e.g., hexane, cyclohexane, dichloromethane) |

| Reaction Conditions | |

| Temperature | Ambient (20-25 °C) |

| Reaction Time | Continuous as the polymer is removed |

| Expected Yield | > 85% (based on the limiting reagent) |

Table 3: Spectroscopic Characterization of Nylon 6,12

| Technique | Characteristic Peaks | Assignment |

| FTIR (cm⁻¹) | ~3300 | N-H stretching (hydrogen-bonded) |

| ~2920, ~2850 | C-H stretching (asymmetric and symmetric) | |

| ~1640 | C=O stretching (Amide I) | |

| ~1540 | N-H bending and C-N stretching (Amide II) | |

| ¹H NMR (ppm) | ~3.2 | -CH₂ -NH- |

| ~2.2 | -CH₂ -C=O | |

| ~1.5 | -CH₂-CH₂ -CH₂- (adjacent to N) | |

| ~1.3 | -CH₂-(CH₂ )ₙ-CH₂- (bulk methylene) |

Experimental Protocols

Materials and Equipment

-

1,6-Hexanediamine (H₂N(CH₂)₆NH₂)

-

This compound (ClCO(CH₂)₁₀COCl)

-

Sodium hydroxide (NaOH)

-

Hexane (or other suitable non-polar solvent)

-

Deionized water

-

Beakers (100 mL and 250 mL)

-

Graduated cylinders

-

Glass stirring rod

-

Forceps

-

Winding apparatus (e.g., a test tube or a mechanical winder)

-

Fume hood

-

Personal Protective Equipment (safety goggles, gloves, lab coat)

Procedure for Interfacial Polymerization of Nylon 6,12

-

Preparation of the Aqueous Phase:

-

In a 100 mL beaker, prepare a 0.4 M aqueous solution of 1,6-hexanediamine containing 0.4 M sodium hydroxide. To do this, dissolve the appropriate amount of NaOH in deionized water, and then add the 1,6-hexanediamine. Stir until fully dissolved. Safety Note: The dissolution of NaOH is exothermic.

-

-

Preparation of the Organic Phase:

-

In a separate 100 mL beaker, prepare a 0.2 M solution of this compound in hexane. This should be done in a fume hood as this compound is corrosive and hexane is volatile and flammable.

-

-

Interfacial Polymerization:

-

Carefully pour the organic phase solution on top of the aqueous phase solution in a 250 mL beaker. To minimize mixing of the two layers, tilt the beaker and pour the organic solution slowly down the side of the beaker or down a glass stirring rod.

-

Two distinct layers will form, and a film of Nylon 6,12 will immediately appear at the interface between the two immiscible liquids.

-

-

Polymer Collection:

-

Using a pair of forceps, carefully grasp the polymer film at the center of the interface.

-

Slowly and continuously pull the film out of the beaker. A continuous rope of Nylon 6,12 will be formed as the monomers at the interface are consumed and fresh monomers diffuse to the interface to react.

-

Wind the polymer rope onto a glass rod or a mechanical winder. Continue pulling until one of the reactants is depleted.

-

-

Washing and Drying:

-

Thoroughly wash the collected Nylon 6,12 rope with deionized water to remove any unreacted monomers, sodium hydroxide, and the byproduct, sodium chloride.

-

A final rinse with ethanol or acetone can help to expedite the drying process.

-

Allow the polymer to dry completely in a well-ventilated area or in a vacuum oven at a low temperature (e.g., 60 °C).

-

-

Characterization (Optional):

-

The molecular weight of the synthesized polymer can be determined using techniques such as gel permeation chromatography (GPC) or viscometry.

-

The chemical structure can be confirmed using Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.

-

Thermal properties, such as the melting point, can be determined using differential scanning calorimetry (DSC).

-

Mandatory Visualization

Caption: Signaling pathway of Nylon 6,12 synthesis.

Caption: Experimental workflow for Nylon 6,12 synthesis.

References

Application Notes: Solution Polymerization of Dodecanedioyl Dichloride with Aromatic Diamines for High-Performance Polyamides

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for the synthesis of semi-aromatic polyamides through low-temperature solution polymerization. This method involves the reaction of a long-chain aliphatic diacid chloride, dodecanedioyl dichloride, with various aromatic diamines. The resulting polymers combine the flexibility of the aliphatic segment with the high thermal stability and rigidity of the aromatic units, making them suitable for a range of applications, including specialty fibers, engineering plastics, and advanced biomaterials in drug delivery systems.

The low-temperature solution polymerization technique is ideal for this reaction as it allows for the formation of high molecular weight polymers while minimizing side reactions that can occur at elevated temperatures.[1] The choice of aromatic diamine significantly influences the final properties of the polyamide, such as solubility, thermal stability, and mechanical strength.

Comparative Data on Semi-Aromatic Polyamides

The properties of polyamides synthesized from this compound and different aromatic diamines are summarized below. The data highlights how the structure of the aromatic diamine impacts key polymer characteristics like inherent viscosity, which is an indicator of molecular weight. The use of polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc), often in conjunction with salts like calcium chloride (CaCl₂), is crucial for keeping the rigid polymer chains in solution during synthesis.[1]

| Diacid Chloride | Aromatic Diamine | Polymer Designation | Solvent System | Inherent Viscosity (ηinh, dL/g) | Polymer Yield (%) |

| This compound | p-Phenylenediamine (PPD) | PA-12,PPD | NMP + 5% CaCl₂ | ~0.85 (estimated) | >95 |

| This compound | 4,4'-Oxydianiline (ODA) | PA-12,ODA | NMP + 5% CaCl₂ | ~0.92 (estimated) | >95 |

| This compound | 4,4'-Diaminodiphenylmethane (MDA) | PA-12,MDA | NMP + 5% CaCl₂ | 0.76* | Not Reported |

*Note: The inherent viscosity value for PA-12,MDA is derived from a bulk polycondensation reaction between dodecanedioic acid and MDA, which yields a comparable polymer structure.[2] Values for PA-12,PPD and PA-12,ODA are estimated based on typical results for similar low-temperature solution polycondensations.

Experimental Workflow and Methodologies

The synthesis of semi-aromatic polyamides via low-temperature solution polymerization follows a well-defined workflow, from reagent preparation to final polymer characterization.

Caption: A generalized workflow for the synthesis of semi-aromatic polyamides.

Detailed Experimental Protocol: Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a semi-aromatic polyamide from this compound and an aromatic diamine (e.g., 4,4'-Oxydianiline).

1. Materials and Reagents:

-

This compound (DDDC)

-

Aromatic Diamine (e.g., 4,4'-Oxydianiline (ODA) or p-Phenylenediamine (PPD))

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Calcium Chloride (CaCl₂), anhydrous

-

Methanol

-

High-purity nitrogen gas

2. Equipment:

-

Three-necked, round-bottom flask (250 mL) equipped with a mechanical stirrer, a nitrogen inlet/outlet, and a stopper.

-

Low-temperature bath (ice-water or cryocooler).

-

Beaker (1 L) for precipitation.

-

Buchner funnel and filter paper.

-

Vacuum oven.

3. Procedure:

-

Reagent Preparation:

-

The aromatic diamine should be recrystallized from a suitable solvent (e.g., ethanol) and dried under vacuum.

-

This compound should be purified by vacuum distillation if necessary.

-

NMP must be anhydrous. Use a freshly opened bottle or dry it over molecular sieves.

-

Anhydrous CaCl₂ should be dried in an oven at >150°C for several hours and cooled in a desiccator before use.

-

-

Reaction Setup:

-

Thoroughly dry all glassware in an oven and assemble the reaction apparatus while hot under a gentle stream of nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.

-

To the 250 mL flask, add the aromatic diamine (e.g., 10.0 mmol) and anhydrous CaCl₂ (e.g., 2.0 g).

-

Add anhydrous NMP (e.g., 50 mL) to the flask.

-

Stir the mixture at room temperature until the diamine and salt are completely dissolved.

-

-

Polymerization:

-

Cool the stirred solution to 0-5°C using the low-temperature bath.

-

Once the temperature is stable, add a stoichiometric amount of solid this compound (10.0 mmol) to the flask in small portions over 15-20 minutes. Caution: The reaction is exothermic; maintain the temperature below 10°C during addition.

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1 hour.

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Continue stirring for 12 to 24 hours. The solution will become highly viscous as the polymer forms.

-

-

Polymer Isolation and Purification:

-

Once the reaction is complete, slowly pour the viscous polymer solution into a beaker containing 500 mL of vigorously stirring methanol (or a 1:1 methanol/water mixture).

-

A fibrous or powdered white polymer will precipitate.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the polymer by vacuum filtration using a Buchner funnel.

-

To purify the polymer, wash it thoroughly by suspending it in hot deionized water (2 x 300 mL) and then in methanol (2 x 300 mL). This removes NMP, unreacted monomers, and CaCl₂.

-

After the final wash, collect the polymer by filtration.

-

-

Drying:

-

Dry the purified polyamide in a vacuum oven at 80-100°C for at least 24 hours or until a constant weight is achieved.

-

4. Characterization:

-

Inherent Viscosity: Dissolve a precise amount of the dry polymer (0.5 g/dL) in a suitable solvent (e.g., concentrated sulfuric acid or DMAc with 5% LiCl) and measure the flow time in a Ubbelohde viscometer at a constant temperature (e.g., 30°C).

-

FTIR Spectroscopy: Confirm the formation of the amide linkage by identifying the characteristic C=O stretching (~1650 cm⁻¹) and N-H bending (~1540 cm⁻¹) bands.

-

Thermal Analysis: Use Thermogravimetric Analysis (TGA) to determine thermal stability and Differential Scanning Calorimetry (DSC) to identify the glass transition temperature (Tg) and melting temperature (Tm).

Structure-Property Relationships

The properties of the resulting semi-aromatic polyamide are directly linked to the chemical structure of the monomers.

Caption: Relationship between monomer structure and final polymer properties.

The long aliphatic chain from this compound imparts flexibility and can improve solubility compared to wholly aromatic polyamides.[2] A rigid and linear diamine like p-phenylenediamine (PPD) leads to a more rigid polymer chain, enhancing thermal stability and mechanical strength but reducing solubility. In contrast, a "bent" diamine containing a flexible ether linkage, such as 4,4'-oxydianiline (ODA), disrupts chain packing, which significantly improves solubility and processability while maintaining good thermal properties. This allows for the tuning of polymer characteristics to suit specific applications, from high-strength fibers to processable films for drug delivery matrices.

References

Application Notes: Synthesis of Biodegradable Polyesters Using Dodecanedioyl Dichloride

Dodecanedioyl dichloride, the diacid chloride derivative of dodecanedioic acid, is a key monomer in the synthesis of long-chain aliphatic polyesters. These polyesters are of significant interest to researchers, particularly in the fields of drug development and biomedical applications, due to their biodegradability and biocompatibility. The use of a diacid chloride, such as this compound, offers the advantage of high reactivity, enabling polymerization reactions to proceed at lower temperatures compared to traditional melt polycondensation with dicarboxylic acids.[1] This reactivity is beneficial for preserving the integrity of thermally sensitive functional groups that may be incorporated into the polymer structure.

The resulting polyesters, derived from long-chain monomers, often exhibit properties similar to polyethylene, such as high crystallinity and hydrophobicity.[2] These characteristics make them suitable for applications requiring controlled degradation and mechanical stability. Common methods for synthesizing polyesters from this compound include interfacial polycondensation and solution polycondensation.[3][4] These techniques allow for the formation of high molecular weight polymers, which are essential for achieving desirable physical and mechanical properties for various applications.[3][4]

Experimental Protocols

Protocol 1: Interfacial Polycondensation

Interfacial polymerization is a technique where the polymerization reaction occurs at the interface between two immiscible liquid phases.[5] This method is particularly effective for reactions between highly reactive monomers like diacid chlorides and diols or diamines.[5][6]

Materials:

-

This compound

-

Selected diol (e.g., 1,6-hexanediol, 1,8-octanediol)

-

Organic solvent (e.g., dichloromethane, chloroform, or hexane)[5]

-

Aqueous solvent (deionized water)

-

Base (e.g., sodium hydroxide, sodium carbonate) to neutralize the HCl byproduct[6]

-

Phase transfer catalyst (optional)

Procedure:

-

Preparation of Aqueous Phase: Dissolve the diol and the base in deionized water. The base is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[6]

-

Preparation of Organic Phase: Dissolve the this compound in the chosen organic solvent.

-

Polymerization: Carefully layer the organic phase over the aqueous phase in a beaker. The polymer will form as a film at the interface of the two layers.[6] Alternatively, for higher yield and molecular weight, the two phases can be combined in a flask and stirred vigorously to create a larger interfacial area.[4]

-

Polymer Isolation: The formed polymer can be continuously removed from the interface as a "rope" in an unstirred system. In a stirred system, the polymer will precipitate.

-

Purification: The collected polymer should be washed thoroughly with water to remove any unreacted monomers, base, and salt byproduct. A subsequent wash with a solvent in which the polymer is insoluble (e.g., methanol or ethanol) can help remove organic impurities.

-

Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol 2: Solution Polycondensation

In solution polycondensation, both the this compound and the diol are dissolved in a single, inert organic solvent.

Materials:

-

This compound

-

Selected diol

-

Anhydrous organic solvent (e.g., tetrahydrofuran (THF), chloroform)

-

An acid scavenger (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

Procedure:

-

Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve the diol and the acid scavenger in the anhydrous organic solvent.

-

Monomer Addition: While stirring the solution under a nitrogen atmosphere, slowly add a solution of this compound in the same solvent from the dropping funnel. The reaction is often exothermic, so controlled addition is important.

-

Reaction: Allow the reaction to proceed at room temperature or with gentle heating for several hours. The progress of the reaction can be monitored by the increase in viscosity of the solution.

-

Polymer Precipitation: Once the reaction is complete, pour the viscous polymer solution into a non-solvent (e.g., cold methanol, ethanol, or water) to precipitate the polyester.

-

Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and the salt of the acid scavenger.

-

Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

Data Presentation

The following tables summarize typical reaction parameters and resulting properties of polyesters synthesized using long-chain diacid chlorides.

Table 1: Reaction Parameters for Polyester Synthesis

| Parameter | Interfacial Polycondensation | Solution Polycondensation | Reference |

| Diacid Chloride | This compound | This compound | N/A |

| Diol | 1,6-Hexanediol | 1,8-Octanediol | N/A |

| Solvent System | Water/Dichloromethane | Tetrahydrofuran (THF) | [5] |

| Acid Scavenger/Base | Sodium Hydroxide | Pyridine or Triethylamine | [6] |

| Temperature | Room Temperature | 0°C to Room Temperature | [4] |

| Reaction Time | 1 - 2 hours | 4 - 24 hours | [4] |

N/A: Data not explicitly available in the searched literature for this compound specifically, but represents typical conditions for this type of polymerization.

Table 2: Physicochemical Properties of Long-Chain Polyesters

| Property | Typical Value Range | Reference |

| Number Average Molecular Weight (Mn) ( g/mol ) | 10,000 - 50,000 | [4] |